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molecular formula C7H4ClNS B8591861 2-Cyanobenzenesulfenyl chloride CAS No. 184169-43-5

2-Cyanobenzenesulfenyl chloride

Cat. No. B8591861
M. Wt: 169.63 g/mol
InChI Key: SWMDHFVWHCGNMU-UHFFFAOYSA-N
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Patent
US05861511

Procedure details

215.4 g (2.50 mol) of piperazine, 50.0 g of chlorobenzene, 100.0 g of ethylene glycol were placed in a four-neck 1000 ml flask equipped with a stirrer, a thermometer, a dropping funnel and a condenser, 214.1 g (1.00 mol) of 2-cyanobenzenesulfenyl chloride was added dropwise in the melted state at about 120° C. over 1 hour while stirring, which was thereafter stirred for 2 hours to complete the reaction. After excess piperazine was removed with water, the reaction mixture was made acidic with hydrochloric acid, extracted into an aqueous layer, which was made alkaline with aqueous sodium hydroxide to obtain 199.5 g (m.p. 89°-90° C.) of 3-(1-piperazinyl)-1,2-benzisothiazole as crystals. Yield from 2-cyanobenzenesulfenyl chloride was 91.1%.
Quantity
215.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
214.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.ClC1C=CC=CC=1.[C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[S:22]Cl)#[N:15]>C(O)CO>[N:1]1([C:14]2[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[S:22][N:15]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
215.4 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
100 g
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
214.1 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)SCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
STIRRING
Type
STIRRING
Details
which was thereafter stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After excess piperazine was removed with water
EXTRACTION
Type
EXTRACTION
Details
extracted into an aqueous layer, which

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NSC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 199.5 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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